Cas no 2229511-66-2 (3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine)
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine
- EN300-1949641
- 2229511-66-2
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- Inchi: 1S/C10H11Cl2F2N/c1-10(15,9(13)14)5-6-2-7(11)4-8(12)3-6/h2-4,9H,5,15H2,1H3
- InChI Key: FUFBDGBCBGKNCX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)CC(C)(C(F)F)N)Cl
Computed Properties
- Exact Mass: 253.0236611g/mol
- Monoisotopic Mass: 253.0236611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 26Ų
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949641-0.05g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-0.1g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-0.25g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-0.5g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-1.0g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1949641-2.5g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-5.0g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1949641-10.0g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1949641-1g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1949641-5g |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine |
2229511-66-2 | 5g |
$3273.0 | 2023-09-17 |
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine
Research Brief on 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine (CAS: 2229511-66-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine (CAS: 2229511-66-2) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its chemical properties, biological activity, and potential clinical relevance.
The compound, characterized by its unique difluoromethyl and dichlorophenyl moieties, has garnered attention due to its structural novelty and potential as a modulator of key biological pathways. Recent studies have explored its synthesis, stability, and reactivity, providing insights into its suitability for drug development. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its purity and structural integrity.
In vitro and in vivo studies have demonstrated the compound's ability to interact with specific protein targets, particularly those involved in neurological and metabolic disorders. Preliminary data suggest that 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine exhibits selective binding affinity, which could be leveraged for the development of targeted therapies. However, further pharmacokinetic and toxicological evaluations are required to fully assess its therapeutic potential.
One of the most notable findings is the compound's stability under physiological conditions, which enhances its viability as a drug candidate. Researchers have also investigated its metabolic pathways, identifying potential metabolites that could influence its efficacy and safety profile. These studies underscore the importance of optimizing the compound's formulation to maximize bioavailability and minimize off-target effects.
Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as scalability of synthesis, cost-effectiveness, and regulatory compliance need to be addressed. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound through the drug development pipeline.
In conclusion, 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine represents a compelling area of research with significant potential for therapeutic innovation. Continued exploration of its biological mechanisms and optimization of its chemical properties will be essential for realizing its full clinical value. This brief serves as a foundation for future studies and highlights the need for interdisciplinary collaboration in advancing this promising compound.
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